Cas no 1805370-48-2 (4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)

4-ブロモ-3-(ブロモメチル)-2-(ジフルオロメチル)-6-ヨードピリジンは、高度に官能基化されたピリジン誘導体であり、有機合成中間体として重要な役割を果たします。特に、医薬品や農薬の開発において、多様な分子骨格の構築に利用可能です。2つのブロモ基とヨード基を有するため、パラジウムカップリング反応などのクロスカップリング反応に適しています。さらに、ジフルオロメチル基は代謝安定性の向上や親油性の調整に寄与します。この化合物の多様な反応性と修飾可能性は、複雑な分子設計において高い有用性を発揮します。

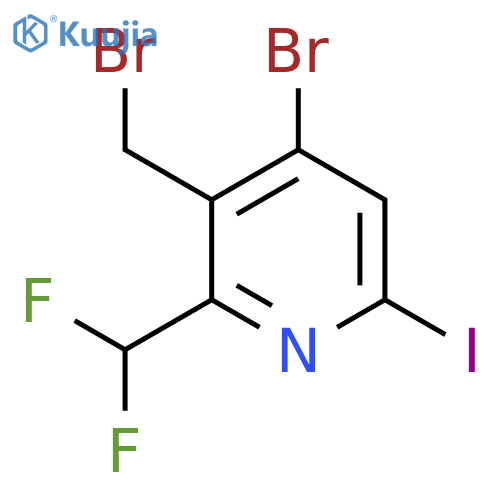

1805370-48-2 structure

商品名:4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine

CAS番号:1805370-48-2

MF:C7H4Br2F2IN

メガワット:426.822639465332

CID:4862614

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine

-

- インチ: 1S/C7H4Br2F2IN/c8-2-3-4(9)1-5(12)13-6(3)7(10)11/h1,7H,2H2

- InChIKey: JJIPYUCJTPVVFD-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(CBr)C(C(F)F)=N1)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058348-1g |

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine |

1805370-48-2 | 97% | 1g |

$1,549.60 | 2022-04-01 |

4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1805370-48-2 (4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量